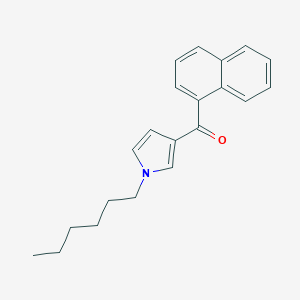

1-Hexyl-3-(1-naphthoyl)pyrrole

Vue d'ensemble

Description

JWH 031: Il présente une affinité de liaison relativement faible pour le récepteur cannabinoïde central 1 (CB1), avec une valeur de Ki de 399 nM . Malgré cette faible affinité, le JWH 031 est efficace pour réduire l'activité spontanée et augmenter l'antinociception chez la souris . Ce composé est principalement utilisé pour des applications médico-légales et de recherche .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du JWH 031 implique la réaction du chlorure de 1-naphtoyle avec le 1-hexyl-1H-pyrrole en conditions basiques. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane ou le chloroforme, avec une base comme la triéthylamine ou la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction .

Méthodes de production industrielle : La production industrielle du JWH 031 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de solvants et de réactifs de qualité industrielle, avec un contrôle strict des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est souvent purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le JWH 031 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau de la chaîne latérale hexyle, conduisant à la formation de dérivés hydroxylés ou carboxylés.

Réduction : Le groupe carbonyle dans le JWH 031 peut être réduit pour former des dérivés alcooliques.

Substitution : Le noyau naphtyle peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides ou basiques.

Réduction : Réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Réactifs comme l'acide nitrique pour la nitration ou les halogènes (chlore, brome) pour l'halogénation.

Principaux produits :

Oxydation : JWH 031 hydroxylé ou carboxylé.

Réduction : Dérivés alcooliques du JWH 031.

Substitution : Dérivés nitrés ou halogénés du JWH 031.

Applications de la recherche scientifique

Le JWH 031 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'action

Le JWH 031 exerce ses effets en se liant au récepteur cannabinoïde central 1 (CB1). Malgré sa faible affinité de liaison, il est efficace pour réduire l'activité spontanée et augmenter l'antinociception chez la souris . La liaison du JWH 031 aux récepteurs CB1 module diverses voies de signalisation, conduisant aux effets observés .

Applications De Recherche Scientifique

JWH 031 is used extensively in scientific research, particularly in the fields of:

Mécanisme D'action

JWH 031 exerts its effects by binding to the central cannabinoid receptor 1 (CB1). Despite its low binding affinity, it is efficacious in reducing spontaneous activity and increasing antinociception in mice . The binding of JWH 031 to CB1 receptors modulates various signaling pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Composés similaires :

JWH 018: Un autre cannabinoïde synthétique avec une affinité de liaison plus élevée pour les récepteurs CB1.

JWH 250: Un phénylacétylindole avec des applications similaires en recherche.

Unicité : Le JWH 031 est unique en raison de sa structure à base de pyrrole et de sa faible affinité de liaison relativement faible pour les récepteurs CB1, ce qui le distingue des autres cannabinoïdes synthétiques comme le JWH 018 et le JWH 250 .

Activité Biologique

1-Hexyl-3-(1-naphthoyl)pyrrole (often abbreviated as JWH-018) is a synthetic cannabinoid that has gained attention for its interaction with the endocannabinoid system. This compound is structurally related to natural cannabinoids and has been studied for its potential therapeutic applications as well as its psychoactive effects.

Chemical Structure

This compound is characterized by the following structural features:

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.

- Naphthoyl Group : A naphthalene-derived carbonyl group attached to the pyrrole.

- Hexyl Chain : An alkyl chain that enhances lipophilicity and receptor binding.

The biological activity of this compound primarily involves its action on cannabinoid receptors, specifically CB1 and CB2 receptors. The compound exhibits high affinity for these receptors, leading to various physiological effects.

Receptor Binding Affinity

Studies have shown that JWH-018 binds to the CB1 receptor with a Ki value in the low nanomolar range, indicating strong binding affinity. This interaction is crucial for its psychoactive effects, mimicking those of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.

Biological Activities

This compound has been investigated for several biological activities:

1. Psychoactive Effects

The compound produces effects similar to THC, including:

- Euphoria

- Altered perception

- Increased appetite

These effects are primarily mediated through CB1 receptor activation in the central nervous system.

2. Antinociceptive Properties

Research indicates that JWH-018 may exhibit antinociceptive (pain-relieving) properties. In animal models, it has been shown to reduce pain responses in various assays, suggesting potential applications in pain management.

3. Anti-inflammatory Effects

Preliminary studies suggest that JWH-018 may possess anti-inflammatory properties, potentially through modulation of cytokine release and immune response pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Psychoactivity | Mimics THC effects; induces euphoria | |

| Antinociception | Reduces pain responses in animal models | |

| Anti-inflammatory | Modulates immune response |

Case Study: Antinociceptive Effects

In a study evaluating the antinociceptive effects of synthetic cannabinoids, this compound was administered to mice subjected to formalin-induced pain. The results demonstrated a significant reduction in pain scores compared to control groups, indicating its potential use as an analgesic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has revealed that:

- The length and branching of the alkyl chain significantly affect receptor binding affinity.

- Substituents on the naphthoyl group can enhance or diminish psychoactive effects.

Propriétés

IUPAC Name |

(1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWPXDHMBKIWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433914 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162934-74-9 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.